

In-Depth Technical Guide to Azido-PEG16-NHS Ester: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Azido-PEG16-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azido-PEG16-NHS ester**, a heterobifunctional linker critical in the advancement of targeted protein degradation and bioconjugation strategies. This document details its physicochemical properties, outlines its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols and conceptual diagrams to facilitate its use in research and development.

Core Properties of Azido-PEG16-NHS Ester

Azido-PEG16-NHS ester is a valuable tool in chemical biology and drug discovery, featuring two distinct reactive moieties separated by a 16-unit polyethylene glycol (PEG) spacer. The azide group allows for bio-orthogonal "click chemistry" reactions, while the N-hydroxysuccinimide (NHS) ester enables covalent linkage to primary amines.

Property	Value
Molecular Weight	917.0 g/mol
Chemical Formula	C39H72N4O20[1][2]
Purity	Typically >90%
Appearance	White solid or oil
Solubility	Soluble in DMSO, DMF
Storage	-20°C, protect from light and moisture

Application in PROTAC Synthesis

The primary application of **Azido-PEG16-NHS ester** is as a flexible linker in the construction of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

A PROTAC molecule consists of three key components:

- A ligand for the target protein of interest (POI).
- A ligand for an E3 ubiquitin ligase.
- A linker that connects the two ligands.

Azido-PEG16-NHS ester serves as this crucial linker. The NHS ester functionality is used to react with a primary amine on either the POI ligand or the E3 ligase ligand, forming a stable amide bond. The azide group on the other end of the PEG chain is then available to be conjugated to the second ligand, typically through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using **Azido-PEG16-NHS ester**. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Two-Step Synthesis of a PROTAC

This protocol outlines a two-step process where the **Azido-PEG16-NHS ester** is first conjugated to an amine-containing POI ligand, followed by a "click" reaction with an alkyne-modified E3 ligase ligand.

Step 1: Conjugation of **Azido-PEG16-NHS Ester** to the POI Ligand

- Dissolve the amine-containing POI ligand in an appropriate anhydrous solvent (e.g., DMF or DMSO) to a final concentration of 10-20 mM.
- Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to deprotonate the primary amine.
- Dissolve **Azido-PEG16-NHS ester** in anhydrous DMF or DMSO to a concentration of 50 mM.
- Add 1.2 equivalents of the **Azido-PEG16-NHS ester** solution to the POI ligand solution dropwise while stirring.
- Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
- Upon completion, quench the reaction by adding a small amount of water.
- Purify the resulting azide-functionalized POI ligand using an appropriate chromatographic technique, such as reversed-phase HPLC.
- Confirm the identity and purity of the product by mass spectrometry and NMR.

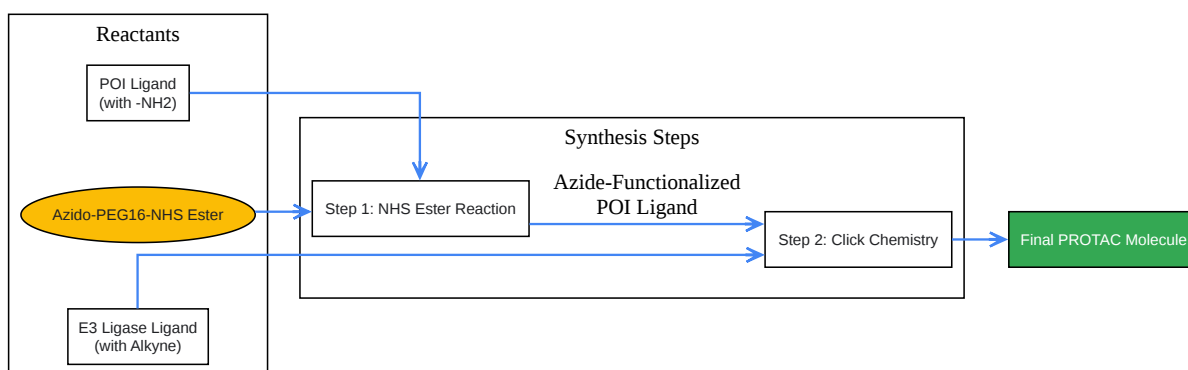
Step 2: "Click" Chemistry Conjugation to the E3 Ligase Ligand

- Dissolve the purified azide-functionalized POI ligand and 1.1 equivalents of the alkyne-modified E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
- Prepare the catalyst solution. For a CuAAC reaction, this typically involves a copper(II) sulfate solution and a reducing agent like sodium ascorbate.

- Add the catalyst solution to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the PROTAC molecule by LC-MS.
- Once the reaction is complete, purify the PROTAC using reversed-phase HPLC.
- Characterize the final PROTAC product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

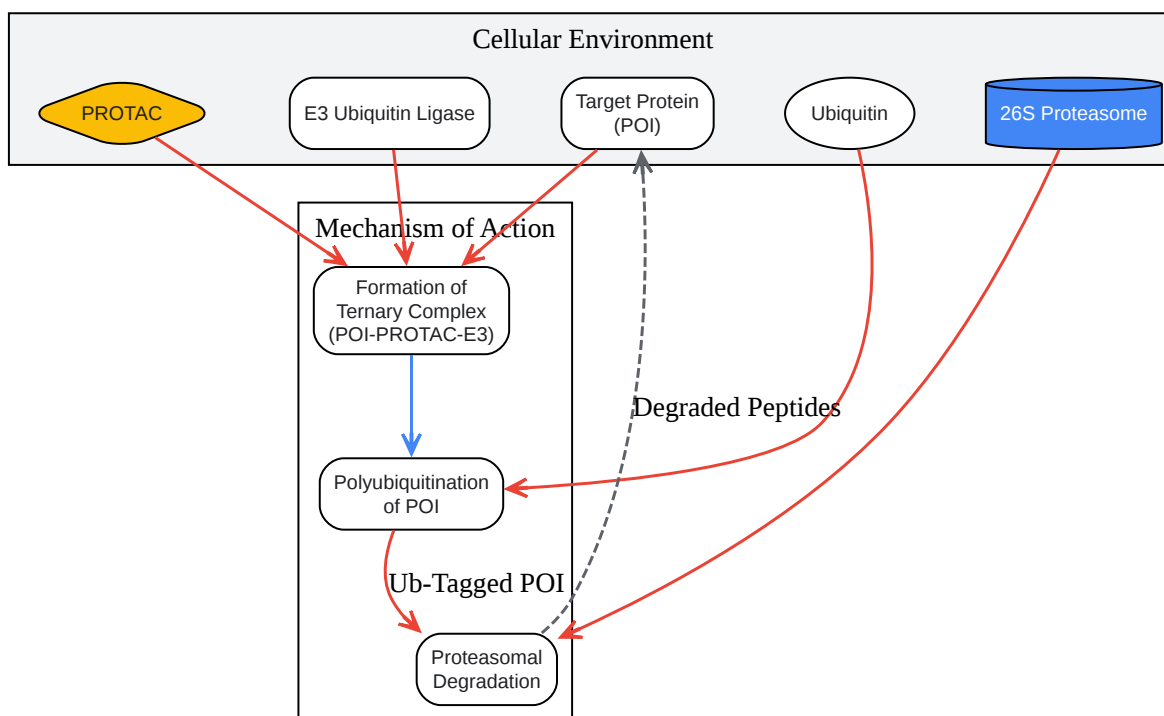
Visualizing the PROTAC Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key conceptual frameworks for PROTAC synthesis and its biological mechanism.



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Caption: Workflow for the two-step synthesis of a PROTAC molecule.



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Caption: The PROTAC-mediated protein degradation pathway.

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References

- 1. [precisepeg.com](https://www.precisepeg.com) [[precisepeg.com](https://www.precisepeg.com)]
- 2. [file.medchemexpress.com](https://www.file.medchemexpress.com) [[file.medchemexpress.com](https://www.file.medchemexpress.com)]

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